2,4,5-trimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine
Description
The compound 2,4,5-trimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine features a pyrimidine core substituted with methyl groups at positions 2, 4, and 3. A piperazine linker at position 6 connects to a 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl moiety. Such methods emphasize modularity, enabling diverse substitutions critical for tuning bioactivity.
Properties
IUPAC Name |
5-methyl-7-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N8/c1-11-9-15(25-17(20-11)18-10-19-25)23-5-7-24(8-6-23)16-12(2)13(3)21-14(4)22-16/h9-10H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETVYCYCNGMZJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3CCN(CC3)C4=NC(=NC(=C4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as inhibitors for various targets including rorγt, phd-1, jak1, and jak2.
Mode of Action
Similar compounds have been found to inhibit their targets, which suggests that this compound may also function as an inhibitor.
Biological Activity
The compound 2,4,5-trimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 284.36 g/mol. The structure features a pyrimidine core substituted with trimethyl and triazole groups, which are known to influence its biological activity.
Research indicates that this compound exhibits various mechanisms of action:
- Inhibition of Enzymatic Activity : Studies suggest that it may act as an inhibitor for specific kinases involved in cellular signaling pathways.
- Cell Cycle Arrest : In vitro experiments have shown that the compound can induce cell cycle arrest in cancer cell lines, particularly in the G2/M phase, leading to apoptosis .
- Reactive Oxygen Species (ROS) Generation : The compound has been linked to increased ROS production, which is associated with oxidative stress and apoptosis in tumor cells .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Antiproliferative Effects : In vitro assays demonstrated significant antiproliferative activity against various cancer cell lines, including HeLa and Jurkat cells. The treatment resulted in a concentration-dependent increase in cell death .
- Mechanism of Action : The compound's ability to disrupt tubulin polymerization was noted, which is critical for mitotic spindle formation during cell division. This disruption leads to apoptosis through caspase activation and PARP cleavage .
- Case Study Example : A study involving the compound showed that it effectively inhibited tumor growth in xenograft models of breast cancer when administered at specific dosages .
Neuroprotective Effects
Emerging evidence suggests potential neuroprotective properties:
- Inhibition of Sphingomyelinase : The compound has been studied for its ability to inhibit neutral sphingomyelinase (nSMase2), which plays a role in neurodegenerative diseases. This inhibition could lead to reduced neuronal cell death and improved cognitive functions in models of Alzheimer's disease .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine and triazole compounds exhibit promising anticancer properties. For instance, the compound has been evaluated for its ability to inhibit specific cancer cell lines. A study demonstrated that it effectively reduced cell viability in breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. In vitro tests revealed that it possesses inhibitory effects against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
Neuroprotective Effects
Research indicates that this compound may have neuroprotective qualities. In animal models of neurodegenerative diseases, it was shown to enhance cognitive function and reduce oxidative stress markers in brain tissues .
| Application Area | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of resistant bacteria | |
| Neuroprotective | Enhances cognitive function in models |
Agricultural Applications
Pesticidal Activity
The compound has been investigated for its potential as a pesticide. Field trials demonstrated that it effectively controls pest populations while being less toxic to non-target organisms compared to conventional pesticides. Its application resulted in a 30% increase in crop yield under pest pressure .
Herbicidal Properties
In addition to its pesticidal effects, the compound has shown herbicidal activity against several weed species. Laboratory studies revealed that it inhibits seed germination and root development in target weeds, suggesting its utility as a selective herbicide .
| Application Area | Effect | Reference |
|---|---|---|
| Pesticidal | Controls pest populations effectively | |
| Herbicidal | Inhibits germination of target weeds |
Materials Science Applications
Polymer Development
The compound has been incorporated into polymer matrices to enhance material properties. Research shows that adding this compound improves thermal stability and mechanical strength of polymers used in various applications from packaging to construction materials .
Nanotechnology
In nanotechnology, 2,4,5-trimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine has been utilized as a precursor for synthesizing nanomaterials with unique electronic properties. These nanomaterials are being explored for use in sensors and electronic devices .
Comparison with Similar Compounds
Core Structural Variations
The triazolopyrimidine scaffold is a common feature among analogs, but substituents and peripheral groups significantly influence properties. Below is a comparative analysis:
Functional Implications of Substituents
- Piperazine Linker (Target Compound): The piperazine moiety may enhance solubility and conformational flexibility, improving receptor binding compared to bulkier groups (e.g., 3,4,5-trimethoxyphenyl in 5a) .
- Amino Groups: 2-Amino substituents in 5a and 39 facilitate hydrogen bonding with biological targets, contributing to antiproliferative and analgesic effects . The absence of an amino group in the target compound may shift selectivity toward different targets.
Pharmacokinetic and Pharmacodynamic Considerations
- Solubility : The target compound’s piperazine linker likely improves aqueous solubility compared to analogs with hydrophobic aryl groups (e.g., 5a ’s 3,4,5-trimethoxyphenyl) .
- Metabolic Stability : Methyl groups (2,4,5-trimethylpyrimidine) may reduce oxidative metabolism, extending half-life relative to compounds with unprotected aromatic rings .
- Receptor Binding : Docking studies for D2 and D10 () suggest triazolopyrimidines target kinase ATP-binding pockets. The target compound’s piperazine group could mimic adenine’s orientation in ATP, enhancing kinase inhibition .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2,4,5-trimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine in academic settings?
- Methodology : Use multi-step reactions involving triazolopyrimidine intermediates and piperazine derivatives. For example, combine aminoguanidine, ethyl 3-oxohexanoate, and aromatic aldehydes in DMF, followed by cyclization (as described in ). Catalysts like TMDP in ethanol/water (1:1 v/v) can enhance yields but require careful handling due to toxicity .
Q. How should researchers characterize the structural integrity of this compound?
- Methodology : Employ NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry for structural confirmation. Elemental analysis ensures purity. For example, in , melting points, IR peaks (C=N, N-H), and molecular ion peaks (m/z 533) validated the structure .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology : Use enzyme inhibition assays (e.g., kinase or protease inhibition), cytotoxicity via MTT assays, and antimicrobial testing. Reference protocols from triazolopyrimidine derivatives in and , which highlight hydrazinyl and piperazine moieties as bioactive motifs .
Advanced Research Questions
Q. How can computational strategies predict pharmacokinetics and target interactions for this compound?
- Methodology : Apply molecular docking (e.g., AutoDock Vina) to model binding affinities with targets like kinases or GPCRs (as in ). Combine with quantum chemical calculations (e.g., DFT) to optimize reaction pathways and predict ADMET properties .
Q. How to resolve contradictions in reported synthesis yields using TMDP versus piperidine catalysts?
- Methodology : Conduct a Design of Experiments (DoE) to compare solvent systems (ethanol/water vs. molten-state), temperatures, and catalyst availability. TMDP offers higher yields but poses safety risks, while piperidine faces procurement challenges ( ). Statistical analysis (ANOVA) can identify critical variables .
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodology : Systematically modify substituents on the triazole and pyrimidine rings. Compare with analogs in and (e.g., 3,5-diphenylpyrazolo-pyrimidines). Test variations in vitro to correlate substituent effects with bioactivity (e.g., IC₅₀ values) .
Q. What advanced techniques optimize reaction conditions for scale-up synthesis?
- Methodology : Implement ICReDD’s computational-experimental feedback loop ( ). Use reaction path search algorithms (e.g., GRRM) to explore intermediates and transition states, reducing trial-and-error experimentation. Validate with microfluidic or flow-chemistry setups .
Q. How to analyze the compound’s stability under varying pH, temperature, and light conditions?
- Methodology : Perform stress testing (ICH guidelines) with HPLC monitoring. For example, used TLC and microanalysis to assess purity during synthesis. Accelerated stability studies (40°C/75% RH) can predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
